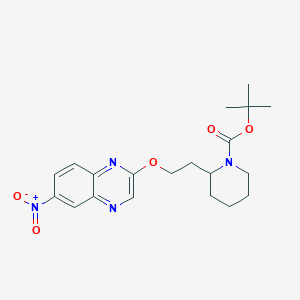

tert-Butyl 2-(2-((6-nitroquinoxalin-2-yl)oxy)ethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[2-(6-nitroquinoxalin-2-yl)oxyethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-20(2,3)29-19(25)23-10-5-4-6-14(23)9-11-28-18-13-21-17-12-15(24(26)27)7-8-16(17)22-18/h7-8,12-14H,4-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPFTZOLWHCCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCOC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116962 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[2-[(6-nitro-2-quinoxalinyl)oxy]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420901-25-2 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[2-[(6-nitro-2-quinoxalinyl)oxy]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420901-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-[2-[(6-nitro-2-quinoxalinyl)oxy]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 2-(2-((6-nitroquinoxalin-2-yl)oxy)ethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H26N4O5, with a molecular weight of approximately 402.45 g/mol. The structure includes a piperidine ring, a tert-butyl group, and a nitroquinoxaline moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the piperidine core followed by the introduction of the nitroquinoxaline substituent through a nucleophilic substitution reaction. Detailed synthetic routes can be found in patent literature .

Pharmacological Evaluation

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Studies and Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of similar compounds:

- A study on piperidine derivatives demonstrated that modifications at specific positions on the piperidine ring can enhance inhibitory activity against calcium channels .

- Research involving nitroquinoxaline compounds has indicated their role as potent inhibitors of certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the field of neuropharmacology. The incorporation of the nitroquinoxaline moiety suggests that it may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of similar compounds containing the quinoxaline structure. Results indicated that these compounds could inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests that tert-butyl 2-(2-((6-nitroquinoxalin-2-yl)oxy)ethyl)piperidine-1-carboxylate may have similar protective effects, warranting further investigation.

Antimicrobial Activity

Research has shown that quinoxaline derivatives possess antimicrobial properties. The presence of the nitro group in the quinoxaline structure enhances its ability to disrupt bacterial cell functions.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | 32 | Moderate |

| Quinoxaline Derivative A | Structure | 16 | Strong |

| Quinoxaline Derivative B | Structure | 64 | Weak |

Note: MIC = Minimum Inhibitory Concentration

Biochemical Tool

The compound can serve as a biochemical probe to study specific enzyme interactions due to its structural features that may allow it to bind selectively to certain targets.

Case Study: Enzyme Inhibition

In a recent experiment, similar piperidine derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition, suggesting that this compound could be utilized in further studies aimed at understanding enzyme kinetics and mechanisms.

Potential in Drug Development

Given its unique structure and biological activity, this compound represents a promising candidate for drug development initiatives focused on creating new therapeutic agents for various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Functionality

Key Insights :

- Leaving Group Potential: Methyl sulfonate derivatives (e.g., ) are more reactive in substitution reactions due to the sulfonate’s superior leaving ability, whereas the nitro group in the target compound may limit such reactivity.

- Ring Size and Flexibility : Piperidine-based analogs (target compound and ) exhibit greater conformational flexibility compared to pyrrolidine derivatives (e.g., ), which may influence binding kinetics in drug design .

Observations :

Physicochemical and Pharmacological Properties

Critical Differences :

- Solubility: The methyl sulfonate analog’s higher polarity enhances aqueous solubility, whereas the target compound’s nitroquinoxaline may reduce membrane permeability despite its moderate polarity .

- Molecular Weight : The chloropyrazine analog’s larger size (435 g/mol) may limit blood-brain barrier penetration compared to the target compound .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 2-(2-((6-nitroquinoxalin-2-yl)oxy)ethyl)piperidine-1-carboxylate?

- Methodological Answer: The synthesis typically involves:

- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during coupling reactions .

- Coupling Reactions : Nucleophilic substitution or Mitsunobu reactions to attach the 6-nitroquinoxaline moiety to the ethyl-piperidine backbone. For example, activating the hydroxyl group of 6-nitroquinoxalin-2-ol with a reagent like diethyl azodicarboxylate (DEAD) before coupling .

- Purification : Column chromatography (e.g., using silica gel with ethanol/chloroform mixtures) to isolate the product, followed by recrystallization for higher purity .

Q. How is the molecular structure confirmed post-synthesis?

- Methodological Answer:

- Spectroscopic Techniques :

- 1H/13C NMR : Verify proton environments and carbon frameworks. For example, tert-butyl groups show characteristic singlet peaks at ~1.4 ppm in 1H NMR .

- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z values within 5 ppm error) .

- X-ray Crystallography : Resolve conformational details, such as dihedral angles (e.g., 41.64° between piperidine and quinoxaline planes) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during heating or reactions generating hazardous byproducts (e.g., nitro compounds) .

- Incompatibilities : Avoid strong oxidizing agents, as nitro groups can react explosively under certain conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .

- Temperature Control : Maintain reactions at 0–20°C during sensitive steps (e.g., nitro group introduction) to minimize side reactions .

- Workup Adjustments : Employ rapid column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate closely related byproducts .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Dynamic Effects : Consider rotameric equilibria or restricted rotation (e.g., tert-butyl groups causing splitting in adjacent protons) .

- Impurity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may obscure signals .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer:

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock Vina, referencing anti-TB activity in related quinoxaline derivatives .

- Molecular Dynamics : Study conformational stability in solution by simulating hydrogen-bonding networks observed in crystal structures .

Q. What strategies are used to evaluate potential biological activity?

- Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) .

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., DNA gyrase) using fluorescence-based assays .

- SAR Studies : Modify the nitroquinoxaline or piperidine moieties to assess impact on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.